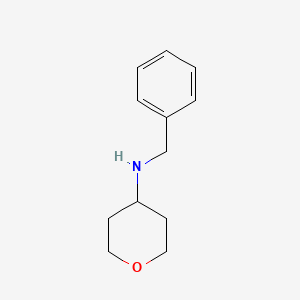

N-Benzyltetrahydro-2H-pyran-4-amine

Übersicht

Beschreibung

N-Benzyltetrahydro-2H-pyran-4-amine is a chemical compound with a unique structure that combines a benzyl group with a tetrahydropyran ring and an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyltetrahydro-2H-pyran-4-amine typically involves the reaction of benzyl bromide with tetrahydropyran-4-ylamine under basic conditions. A common method includes the use of anhydrous potassium carbonate in acetonitrile as a solvent, with the reaction mixture being refluxed for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic displacement reactions with alkyl/aryl halides or activated electrophiles.

Key Findings :

- The reaction with allyl halides (e.g., allyl magnesium chloride) proceeds via Grignard addition, yielding substituted pyrrolidines after cyclization .

- Steric hindrance from the pyran ring limits reactivity with bulky electrophiles.

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form tertiary amines.

| Substrate | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaCNBH₃ | MeOH, RT, 12 h | N-(4-Methoxybenzyl)-N-(tetrahydro-2H-pyran-4-yl)amine | 74% |

Mechanistic Insight :

- Protonation of the imine intermediate enhances electrophilicity, facilitating hydride transfer from the borohydride reagent .

Catalytic Hydrogenolysis

The benzyl group can be removed under hydrogenation conditions to yield primary amines.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10 wt%) | H₂ (1 atm), EtOH, RT, 24 h | Tetrahydro-2H-pyran-4-amine | 92% |

Applications :

Carbamate and Urea Formation

Reaction with chloroformates or isocyanates generates carbamate/urea derivatives.

Notable Features :

Cyclization Reactions

The pyran ring participates in acid-catalyzed cyclizations to form polycyclic structures.

| Acid Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₃PO₄ (85%) | 120–140°C, 6 h | Spiro[pyran-pyrrolidine] derivatives | 65–70% |

Example :

- Treatment with 85% H₃PO₄ at 130°C induces dehydration, forming spirocyclic compounds via intramolecular nucleophilic attack .

Experimental Data Table: Physicochemical Parameters

| Compound | LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Source |

|---|---|---|---|---|---|

| N-Benzyltetrahydro-2H-pyran-4-amine | 4.32 | 81.42 | 4 | 2 | |

| N-(4-Fluorobenzyl) derivative | 5.60 | 39.72 | 4 | 1 |

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

N-Benzyltetrahydro-2H-pyran-4-amine is characterized by its molecular formula and a molecular weight of 191.27 g/mol. The compound features a tetrahydro-2H-pyran ring with a benzyl group attached to the nitrogen atom, which contributes to its distinctive properties and biological activities.

Medicinal Chemistry

This compound is investigated for its role as a scaffold in drug design. Its derivatives have shown promise as monoamine reuptake inhibitors, which are crucial for developing treatments for mood disorders such as depression and anxiety. The compound's ability to interact with neurotransmitter transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), positions it as a candidate for antidepressant therapies .

Neuropharmacology

Research indicates that this compound can inhibit monoamine transporters effectively. In studies involving rat models, certain derivatives demonstrated balanced potency across all three transporters, suggesting their potential utility in treating conditions associated with neurotransmitter imbalances . For instance, one study highlighted a compound with an inhibition constant of approximately 60 nM for DAT, indicating strong potential for therapeutic application .

Synthetic Applications

The compound serves as a building block in the synthesis of various complex molecules. It has been utilized to create structurally diverse analogues that exhibit enhanced biological activity compared to the parent compound. For example, derivatives like 2-benzhydryl-5-benzylamino-tetrahydropyran-4-ol have been synthesized and tested for their monoamine reuptake inhibition capabilities.

Case Study 1: Monoamine Transport Inhibition

A study conducted on structurally altered analogues of this compound revealed significant monoamine transporter inhibition profiles. Compounds were tested in vivo using forced swim tests, demonstrating antidepressant-like effects through reduced immobility time in treated rats .

Case Study 2: Scalable Synthesis

Research focused on scalable synthetic pathways for producing spirocyclic compounds derived from this compound highlighted efficient methodologies that improved yield and purity while allowing for further functionalization of the products .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Benzhydryl-5-benzylamino-tetrahydropyran-4-ol | Tetrahydropyran derivative | Monoamine reuptake inhibition |

| N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Pyrrolidine derivative | Dual serotonin and norepinephrine reuptake inhibition |

| 4-Allyl-N-benzyltetrahydro-2H-pyran-4-amines | Allyl-substituted derivative | Enhanced biological activity |

This table illustrates the versatility of the tetrahydropyran framework and underscores the unique properties of N-Benzyltetrahydro-2H-pyran-4-amines due to specific substitutions and functional groups.

Wirkmechanismus

The mechanism of action of N-Benzyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzomorpholine derivatives: These compounds share a similar structural motif and have been investigated for their biological activities.

N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: This compound has a similar tetrahydropyran ring and has been studied for its pharmacological properties.

Uniqueness

N-Benzyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of a benzyl group, tetrahydropyran ring, and amine group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research.

Biologische Aktivität

N-Benzyltetrahydro-2H-pyran-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and drug development. This article explores its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring substituted with a benzyl group at one nitrogen position. This structural feature is pivotal for its biological interactions, particularly as it relates to its activity as a monoamine reuptake inhibitor.

Monoamine Reuptake Inhibition

Research has demonstrated that this compound and its derivatives act as selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors. This action is significant for the treatment of mood disorders, where modulation of serotonin and norepinephrine levels is crucial. A study indicated that certain analogues exhibited good human in vitro metabolic stability and wide ligand selectivity, suggesting their potential as therapeutic agents .

Case Studies

- Antidepressant Activity : A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were evaluated for their antidepressant-like effects in animal models. These compounds showed significant efficacy in reducing depressive behaviors, correlating with their ability to inhibit the reuptake of serotonin and norepinephrine .

- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes was assessed to understand its metabolic profile better. Some derivatives displayed weak inhibition of CYP2D6, which is critical for drug metabolism and can influence the pharmacokinetics of co-administered medications .

- Structure-Activity Relationship (SAR) : Structural modifications of the tetrahydropyran ring led to variations in biological activity. For instance, compounds with specific substitutions showed enhanced potency as dual reuptake inhibitors, highlighting the importance of SAR studies in optimizing drug candidates .

Table of Biological Activities

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Dual 5-HT/NA Reuptake Inhibitor | 50 | |

| TAK779 | CCR5 Antagonist | 30 | |

| TAK-220 | CCR5 Antagonist | 25 |

The primary mechanism by which this compound exerts its effects involves the inhibition of monoamine transporters. By blocking the reuptake of serotonin and norepinephrine, these compounds increase the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.

Additionally, some studies have indicated potential interactions with G protein-coupled receptors (GPCRs), such as CCR5, which may contribute to their pharmacological profiles .

Eigenschaften

IUPAC Name |

N-benzyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUORBOSAQIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624180 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443344-23-8 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.